molecular formula C16H18N2O2S B2467396 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1785844-07-6

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2467396
CAS No.: 1785844-07-6
M. Wt: 302.39
InChI Key: NBLBNXCGSGRMGU-LICLKQGHSA-N
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Description

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate is an organic compound belonging to the class of substituted thiophenes. Known for its complex structure, it has drawn attention in various fields, including medicinal chemistry, organic synthesis, and material science. This compound's unique arrangement of functional groups contributes to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate often involves multi-step reactions, typically starting from commercially available thiophene derivatives. Key steps usually include:

  • Functional Group Introduction: : Starting with a thiophene core, functional groups are introduced through reactions such as halogenation, Grignard reactions, or palladium-catalyzed coupling.

  • Methylation: : The ester group is often introduced via esterification or transesterification reactions.

  • Final Coupling: : The formation of the carboxylate ester completes the molecule, using conditions like Fischer esterification.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for efficiency, cost, and yield. Techniques such as flow chemistry and continuous processing could be employed to enhance scalability. Conditions like solvent choice, temperature control, and catalyst use are fine-tuned to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring, leading to sulfoxides or sulfones.

  • Reduction: : Reduction at the dimethylamino group or ester functionality can yield corresponding amines or alcohols.

  • Substitution: : The aromatic ring allows for electrophilic substitution reactions, introducing a variety of substituents.

  • Condensation: : The dimethylamino group can participate in condensation reactions, forming imines or enamines.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens, nitro compounds.

  • Condensation: : Aldehydes, ketones.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines, alcohols.

  • Substitution: : Halogenated thiophenes.

  • Condensation: : Imines, enamines.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its reactivity allows for modifications to develop new materials with desired properties.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes in biochemical assays.

Medicine

Pharmaceutical applications include investigation as potential therapeutic agents, given their ability to interact with biological targets through the dimethylamino group.

Industry

In the industrial sector, it finds use in the development of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound's mechanism of action often revolves around its interaction with specific enzymes or receptors. The dimethylamino group can form hydrogen bonds or participate in ionic interactions, influencing biological pathways. Its aromatic structure allows for π-π interactions with protein residues, affecting enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other thiophene derivatives, this compound stands out due to the combination of its functional groups. For instance, while many thiophenes might only have basic substitutions, the presence of the dimethylamino group and the ester functionality in methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate adds layers of reactivity and potential interactions.

List of Similar Compounds

  • Thiophene-2-carboxylate derivatives

  • Dimethylaminomethylene-substituted thiophenes

  • Phenyl-substituted thiophenes

The unique combination of functional groups in this compound opens up a wider array of chemical reactions and applications, making it a versatile and valuable molecule in scientific research and industrial applications.

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Properties

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-5-7-12(8-6-11)13-9-21-15(16(19)20-4)14(13)17-10-18(2)3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLBNXCGSGRMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N=CN(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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